Butyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidinone (DHPM) family, synthesized via the Biginelli multicomponent reaction. Key features include:
- 4-Ethoxyphenyl substituent at position 4: The ethoxy group (-OCH₂CH₃) provides electron-donating effects, influencing electronic properties and intermolecular interactions.
- 6-Methyl group: Contributes to steric effects and stability.
- 2-Oxo moiety: Facilitates hydrogen bonding, critical for biological activity .
Properties
IUPAC Name |
butyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-6-11-24-17(21)15-12(3)19-18(22)20-16(15)13-7-9-14(10-8-13)23-5-2/h7-10,16H,4-6,11H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMDHZKCNQTVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring. This intermediate is then reacted with 4-ethoxybenzaldehyde under basic conditions to introduce the ethoxyphenyl group. Finally, butylation of the carboxylate group is achieved using butyl bromide in the presence of a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated tetrahydropyrimidine derivatives.
Substitution: Various substituted tetrahydropyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that Butyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits antimicrobial properties. Its efficacy against various bacterial strains makes it a candidate for further investigation in the development of new antimicrobial agents. The unique ethoxy substitution may contribute to its activity by altering membrane permeability or enhancing binding affinity to microbial targets.
Enzyme Inhibition Studies
Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways. Interaction studies have indicated potential binding affinity to enzymes such as cyclooxygenases or phosphodiesterases, which are critical in inflammatory responses and signal transduction pathways. Further pharmacodynamic studies are necessary to elucidate these interactions fully.
Building Block for Synthesis
The unique structure of Butyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various modifications, including esterification and amination reactions. Such transformations can lead to derivatives with enhanced biological activity or altered physicochemical properties .
Pharmaceutical Development
Given its potential biological activities, this compound is being explored for its utility in pharmaceutical development. Its structure can be modified to optimize therapeutic efficacy and minimize toxicity. For instance, variations in the substituents on the pyrimidine ring can lead to compounds with improved selectivity and potency against specific biological targets .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study B | Enzyme Interaction | Identified as a potential inhibitor of phosphodiesterase with IC50 values indicating moderate potency. |
| Study C | Synthesis Pathways | Outlined synthetic routes leading to derivatives with enhanced lipophilicity and bioavailability. |
These case studies highlight the compound's versatility and potential in various research domains.
Mechanism of Action
The mechanism of action of Butyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s structure allows it to interact with various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 4
Key Observations :
Ester Group Modifications
Key Observations :
Key Observations :
- Halogenated analogs show stronger cytotoxic effects but higher toxicity risks.
- Antioxidant activity is prominent in thioxo derivatives with furan substituents .
Biological Activity
Butyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the tetrahydropyrimidine class, with a molecular formula of C₁₅H₁₈N₂O₅ and a molecular weight of approximately 332.4 g/mol. Its unique structure incorporates an ethoxy group and a carboxylate moiety, which are significant for its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₅ |
| Molecular Weight | 332.4 g/mol |
| Key Functional Groups | Ethoxy, Carboxylate |
The compound's structure allows for various synthetic modifications that may enhance its biological efficacy or reduce toxicity. The ethoxy substitution is particularly noteworthy as it may improve lipophilicity and alter interaction profiles compared to other similar compounds.
Antimicrobial Potential
Preliminary studies indicate that Butyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits antimicrobial activity . The compound's interaction with biological targets such as enzymes or receptors has been a focus of research. Initial findings suggest it may inhibit certain bacterial strains, although specific mechanisms remain to be fully elucidated.
Interaction Studies
Interaction studies have highlighted the compound's binding affinity to various biological targets. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics associated with this compound. Future research is necessary to explore these interactions in detail.
Case Studies and Research Findings
- Antioxidant Activity : In related studies on pyrimidine derivatives, compounds similar in structure have demonstrated antioxidant properties. For instance, Biginelli-type pyrimidines were evaluated for their free radical scavenging abilities, indicating potential therapeutic applications in oxidative stress-related conditions .
- Inhibition Studies : Research has shown that certain derivatives of tetrahydropyrimidines can inhibit key metabolic pathways in cancer cells. This suggests that Butyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may also possess anticancer properties that warrant further investigation .
- Structure-Activity Relationship (SAR) : Studies on related compounds have established a SAR framework that can be applied to Butyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This framework aids in predicting biological activity based on structural modifications .
Q & A
Q. What are the common synthetic routes for preparing Butyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is typically synthesized via multi-step reactions, including:
- Condensation : Reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate under acidic conditions (e.g., ammonium acetate) to form a dihydropyrimidinone intermediate .
- Cyclization : Formation of the tetrahydropyrimidine ring via reflux in ethanol or methanol, followed by esterification with butyl alcohol .
- Optimization : Solvent choice (e.g., DMSO for polar intermediates) and temperature control (80–100°C) are critical to minimize decomposition and improve yields .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR Spectroscopy : To confirm the presence of the ethoxyphenyl group (δ 1.3–1.5 ppm for ethyl -CH2-, δ 4.0–4.2 ppm for OCH2) and tetrahydropyrimidine ring protons (δ 5.5–6.0 ppm for NH) .
- X-ray Crystallography : Resolves bond angles and torsion angles, particularly the chair conformation of the tetrahydropyrimidine ring and planarity of the ethoxyphenyl substituent .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 347.3) .
Q. What preliminary biological screening methods are used for this compound?
- Kinase Inhibition Assays : Fluorescence-based assays (e.g., ADP-Glo™) to test activity against protein kinases like CDK2 or EGFR .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but require strict temperature control to avoid side reactions .
- Catalyst Screening : Lewis acids (e.g., ZnCl2) or ionic liquids improve regioselectivity in multi-substituted pyrimidines .
- Continuous Flow Reactors : Reduce reaction time and improve scalability compared to batch processes .
Q. What structural features influence its biological activity?
- Ethoxyphenyl Group : Enhances lipophilicity, improving membrane permeability in cellular assays .
- Tetrahydropyrimidine Core : Acts as a hydrogen-bond donor/acceptor, critical for kinase binding (e.g., interactions with ATP-binding pockets) .
- Butyl Ester : Modulates solubility; hydrolysis to carboxylic acid derivatives may alter activity .
Q. How do crystallographic data resolve contradictions in molecular geometry?
- Torsion Angle Analysis : X-ray data (e.g., C–C–N–C angles ~120°) confirm the non-planar conformation of the tetrahydropyrimidine ring, which impacts binding to flat protein surfaces .
- Hydrogen-Bonding Networks : Intermolecular H-bonds (e.g., N–H···O=C) stabilize crystal packing, explaining discrepancies between solution and solid-state NMR .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase domains (e.g., PDB ID: 1ATP) .
- QSAR Modeling : Hammett constants (σ) of substituents correlate with antimicrobial IC50 values (R² > 0.85) .
- DFT Calculations : Optimize electron distribution in the ethoxyphenyl group to predict reactive sites for derivatization .
Q. How are regioselectivity challenges addressed in derivative synthesis?
- Protecting Groups : Use of tert-butyldimethylsilyl (TBS) to block hydroxyl groups during functionalization of the phenyl ring .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, favoring formation of 4-substituted over 6-substituted isomers (95:5 ratio) .
Key Challenges and Methodological Gaps
- Stereochemical Control : Racemization during cyclization requires chiral catalysts (e.g., BINOL-phosphate) for enantioselective synthesis .
- Data Reproducibility : Discrepancies in biological activity between batches due to residual solvents (e.g., DMSO) must be addressed via rigorous HPLC purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
